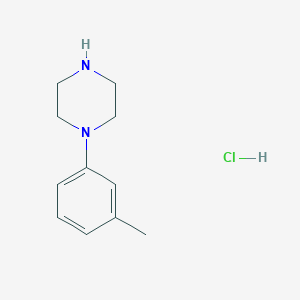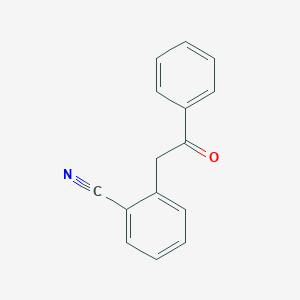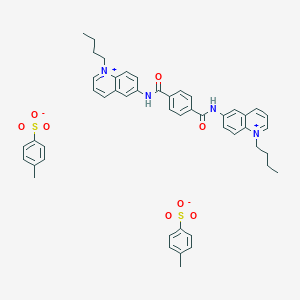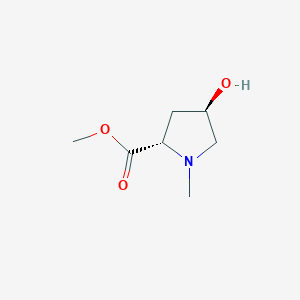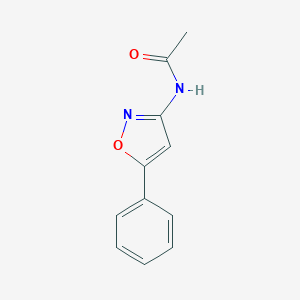
N-(5-Phenyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Phenyl-3-isoxazolyl)acetamide, commonly known as PIA, is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. PIA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of PIA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor. This means that PIA enhances the activity of the receptor in the presence of the neurotransmitter GABA. PIA has been shown to increase the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PIA are primarily related to its activity on the GABA(A) receptor. PIA has been shown to enhance the activity of the receptor in a dose-dependent manner, leading to increased inhibitory neurotransmission. This can result in a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PIA in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. However, one limitation of using PIA is that it is not a natural compound and may not accurately reflect the activity of endogenous ligands.
Orientations Futures
There are many potential future directions for research on PIA. One area of interest is the development of more selective and potent compounds that target specific subtypes of the GABA(A) receptor. Another area of interest is the study of the role of the GABA(A) receptor in neurological disorders, such as epilepsy and anxiety. Finally, the use of PIA as a tool in drug discovery and development is an area of ongoing research.
Méthodes De Synthèse
The synthesis of PIA involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting product is then hydrolyzed to yield PIA. This method has been reported to yield PIA in high purity and yield.
Applications De Recherche Scientifique
PIA has been found to have a wide range of applications in scientific research. One of the most significant applications of PIA is in the study of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain and are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. PIA has been shown to bind selectively to a specific site on the GABA(A) receptor, making it a valuable tool for studying the structure and function of these receptors.
Propriétés
Numéro CAS |
13273-63-7 |
|---|---|
Nom du produit |
N-(5-Phenyl-3-isoxazolyl)acetamide |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
CDZCQHBMPQSNIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Synonymes |
N-(5-Phenylisoxazol-3-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
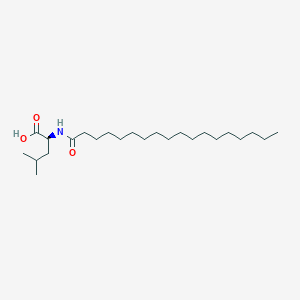
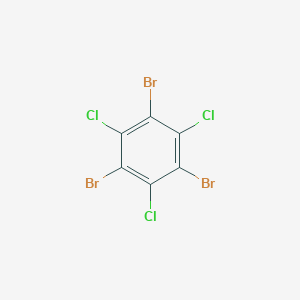
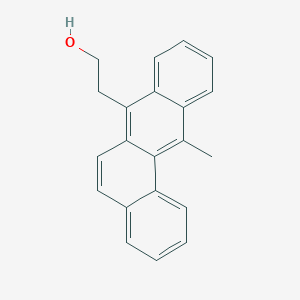


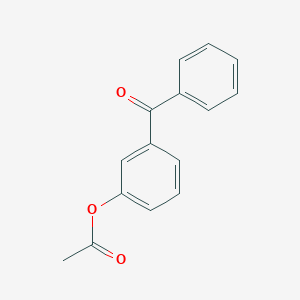
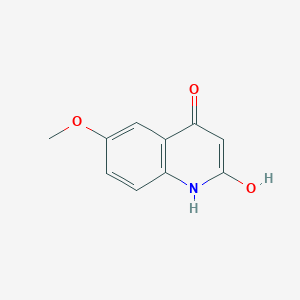

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
